

Technical Guide: Spectroscopic Characterization & Synthesis of 3-Chloroadamantane-1-carboxylic Acid

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Compound of Interest

Compound Name:	3-Chloroadamantane-1-carboxylic acid
CAS No.:	34859-74-0
Cat. No.:	B1583098

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Executive Summary

3-Chloroadamantane-1-carboxylic acid (CAS: 21816-08-0) represents a critical bifunctional adamantane scaffold in medicinal chemistry. Unlike the parent adamantane, which is purely lipophilic, this derivative introduces orthogonal reactivity: a nucleophilic-susceptible carboxylic acid and an electrophilic tertiary chloride. This duality makes it a high-value building block for peptidomimetics (e.g., 11

-HSD1 inhibitors) and antiviral candidates where metabolic stability and lipophilicity modulation are required.

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of this molecule, distinguishing it from common impurities like 1-adamantanecarboxylic acid and 3-hydroxyadamantane-1-carboxylic acid.

Part 1: Structural Characterization & Molecular Properties

The introduction of a chlorine atom at the 3-position of the adamantane cage breaks the

symmetry of the parent adamantane and the

symmetry of 1-adamantanecarboxylic acid, resulting in a molecule with

symmetry. This reduction in symmetry significantly increases the complexity of the NMR spectra compared to mono-substituted derivatives.

Table 1: Physicochemical Profile

Property	Value / Description
CAS Number	21816-08-0
Formula	
Molecular Weight	214.69 g/mol
Exact Mass	214.08 (for)
Appearance	White to off-white crystalline solid
Melting Point	136–138 °C (Lit.[1] consensus)
Solubility	Soluble in DCM, , DMSO; Sparingly soluble in water
pKa (Calc.)	~4.6 (Slightly more acidic than 1-adamantanecarboxylic acid due to inductive effect of Cl)

Part 2: Spectroscopic Analysis (Deep Dive) Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state.

- Ionization Mode: EI (Electron Impact) or ESI- (Electrospray Ionization, Negative mode).
- Key Diagnostic Peaks:
 - Molecular Ion (

-) : Distinct isotopic pattern at m/z 214 () and 216 () with a characteristic 3:1 intensity ratio.
- Base Peak: Often observed at m/z 169 (Loss of COOH,) or m/z 179 (Loss of Cl,).
 - Fragmentation: The adamantane cage is robust, but sequential loss of the functional groups is the dominant pathway.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the integrity of the carboxylic acid and the presence of the C-Cl bond.

Frequency ()	Assignment	Structural Insight
2800–3200 (Broad)	O-H Stretch	Characteristic of carboxylic acid dimers.
2850–2950	C-H Stretch ()	Strong absorptions from the adamantane cage methylene groups.
1690–1710	C=O[2][3] Stretch	Carbonyl stretch. Shifted slightly higher than non-halogenated analogs due to electron withdrawal.
600–800	C-Cl Stretch	Fingerprint region band indicating tertiary alkyl chloride.

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

) are reported in

relative to TMS.

C NMR Analysis

The carbon spectrum is the most reliable method for distinguishing the 3-chloro derivative from the 3-hydroxy impurity.

- C1 (Carboxyl Quaternary):

ppm.[3]

- C3 (Chlorine Quaternary):

ppm.[3]

- Differentiation: In the 3-hydroxy derivative, this carbon appears further downfield (~68-70 ppm) but shows different relaxation times.

- Bridgehead Carbons (C5, C7):

ppm.[3]

- Methylene Carbons:

- C2 (Between functional groups): Deshielded,

ppm.

- C4, C10 (Adjacent to Cl):

ppm.

- C8, C9 (Adjacent to COOH):

ppm.

- C6 (Distal):

ppm.[4]

H NMR Analysis

Due to the rigid cage structure, the protons appear as complex multiplets rather than clean triplets/quartets.

- 11.0–12.0 (1H, br s): Carboxylic acid proton ().
- 2.2–2.4 (2H, br s): Protons at C2 (sandwiched between Cl and COOH). Most deshielded cage protons.
- 2.0–2.2 (4H, m): Protons adjacent to the Chlorine (C4, C10).
- 1.6–1.9 (8H, m): Remaining cage protons (C8, C9, C5, C7, C6).

Part 3: Synthetic Pathways & Quality Control

Synthesis Protocol: Radical Chlorination

The most scalable route involves the direct chlorination of 1-adamantanecarboxylic acid.

Reagents:

- 1-Adamantanecarboxylic acid (Starting Material)[3][5][6][7][8][9]
- Aluminum Trichloride () - Lewis Acid Catalyst
- Thionyl Chloride () or Chlorine donor

Step-by-Step Methodology:

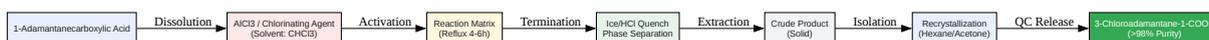
- Preparation: In a flame-dried 3-neck flask under

, dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry chloroform or

.

- Catalyst Addition: Cool to 0°C. Add anhydrous (1.2 eq) portion-wise.
- Chlorination: Add the chlorinating agent dropwise. Maintain temperature <10°C to prevent polychlorination.
- Reaction: Allow to warm to RT and reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1; Stain: PMA or).
- Quench: Pour mixture slowly onto crushed ice/HCl.
- Extraction: Extract with DCM (). Wash organics with brine, dry over .
- Purification: Recrystallize from Hexane/Acetone or Cyclohexane.

Workflow Visualization



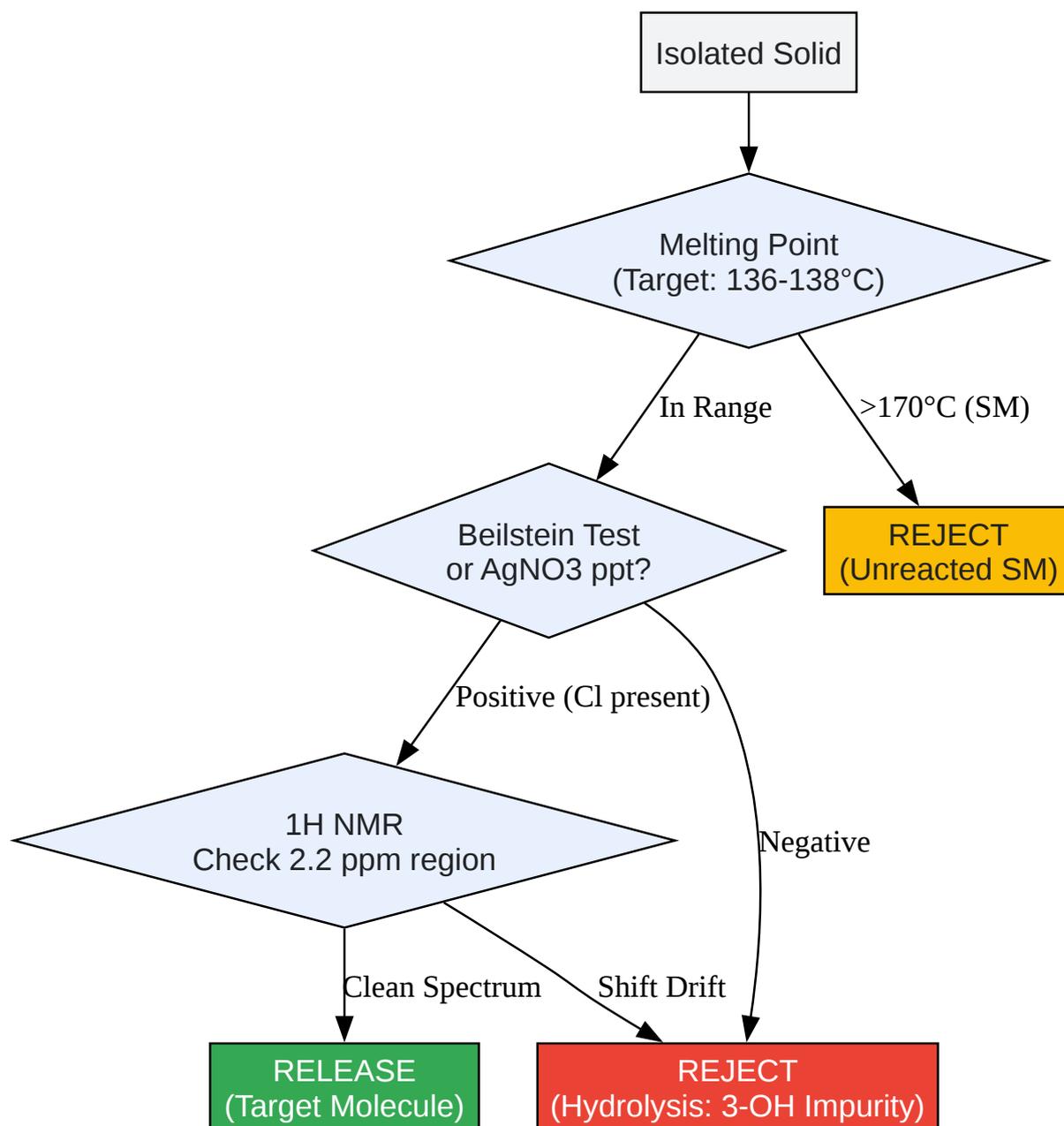
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Caption: Figure 1. Synthetic workflow for the selective chlorination of 1-adamantanecarboxylic acid.

Part 4: Quality Control & Impurity Management

In drug development, the most critical impurity to control is the 3-hydroxy analog, which can form via hydrolysis of the chloride during workup if the pH is not strictly controlled.

QC Decision Tree



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Caption: Figure 2. Quality Control logic for differentiating 3-chloro product from common impurities.

Distinguishing Impurities

Feature	3-Chloro (Target)	1-COOH (Starting Material)	3-Hydroxy (Impurity)
Melting Point	136–138 °C	172–175 °C	203–207 °C
C3 Carbon NMR	~68 ppm	~28 ppm (CH)	~69 ppm (but different shift)
Solubility	High in	Moderate	Lower (more polar)

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